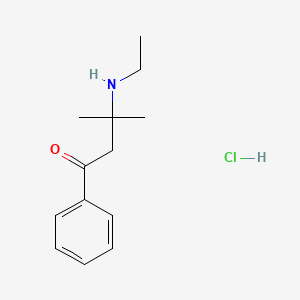
Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a valuable subject of study and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol, followed by refluxing on a steam bath for two hours. The resulting solution is then filtered, and the product is crystallized using acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
科学的研究の応用
Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to Propiophenone, 2,2-dimethyl-3-ethylamino-, hydrochloride include:
- 3-(Dimethylamino)propiophenone hydrochloride
- 2-(Ethylamino)propiophenone hydrochloride
- 1-(2-chlorophenyl)-2-(ethylamino)-2-methyl-1-propanone hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
特性
CAS番号 |
24210-94-4 |
|---|---|
分子式 |
C13H20ClNO |
分子量 |
241.76 g/mol |
IUPAC名 |
3-(ethylamino)-3-methyl-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-14-13(2,3)10-12(15)11-8-6-5-7-9-11;/h5-9,14H,4,10H2,1-3H3;1H |
InChIキー |
NDWQMEJAHYKRLJ-UHFFFAOYSA-N |
正規SMILES |
CCNC(C)(C)CC(=O)C1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


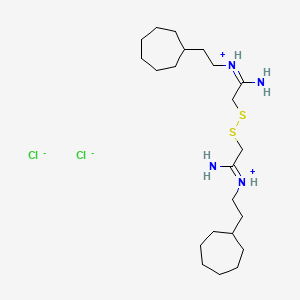
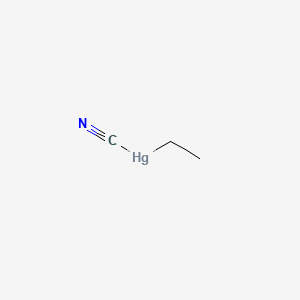
![(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride](/img/structure/B13742722.png)

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B13742739.png)
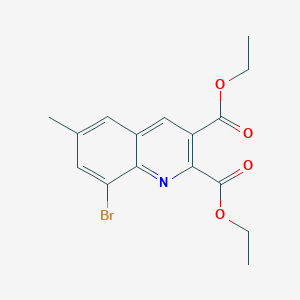

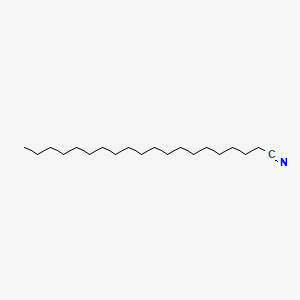

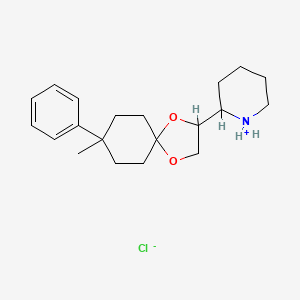
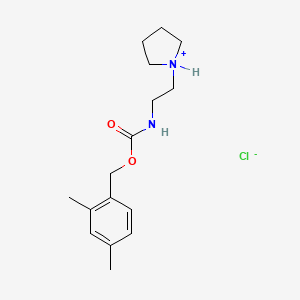
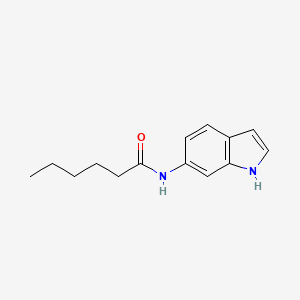
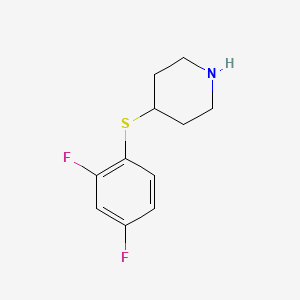
![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)
